7-Bromothieno[3,2-d]pyrimidine-4-thiol
Description
Significance of Thienopyrimidine Derivatives as Molecular Frameworks
Thienopyrimidine scaffolds are fused heterocyclic ring systems that are of considerable interest in medicinal chemistry and drug discovery. researchgate.netsci-hub.se Structurally, they can be considered bioisosteres of purines, the fundamental components of DNA and RNA, which allows them to interact with a wide range of biological targets. sci-hub.seresearchgate.net This structural analogy to endogenous purines like adenine (B156593) makes thienopyrimidines a "privileged scaffold," a molecular framework that is capable of binding to multiple biological receptors. nih.gov
Derivatives of thienopyrimidine have been investigated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. sci-hub.seresearchgate.net Their versatility has led to their use in the development of inhibitors for various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. researchgate.netresearchgate.net The rigid, planar structure of the thienopyrimidine core provides a solid foundation for the spatial arrangement of various functional groups, enabling precise interactions with the active sites of target proteins.
Distinct Isomeric Forms of Thienopyrimidines: Thieno[2,3-d]pyrimidines, Thieno[3,2-d]pyrimidines, and Thieno[3,4-d]pyrimidines
The fusion of a thiophene (B33073) ring and a pyrimidine (B1678525) ring can result in three distinct constitutional isomers, each with a unique arrangement of atoms and consequently different chemical and biological properties. The three principal isomers are:
Thieno[2,3-d]pyrimidines: In this isomer, the thiophene ring is fused at its 'b' face (between C2 and C3) to the 'd' face of the pyrimidine ring. This is one of the most extensively studied isomers, with numerous derivatives showing potent biological activities. sci-hub.se
Thieno[3,2-d]pyrimidines: This isomer involves the fusion of the thiophene ring at its 'c' face (between C3 and C2) to the 'd' face of the pyrimidine ring. This arrangement is also a key scaffold for many biologically active compounds.
Thieno[3,4-d]pyrimidines: In this form, the thiophene ring is fused at its 'd' face (between C3 and C4) to the 'd' face of the pyrimidine ring. This isomer is less common in the literature compared to the other two.
The specific arrangement of the sulfur and nitrogen atoms in each isomer influences the electron distribution, aromaticity, and steric environment of the molecule, which in turn dictates its reactivity and how it interacts with biological targets.
Structural Context and Research Focus on 7-Bromothieno[3,2-d]pyrimidine-4-thiol
This compound belongs to the thieno[3,2-d]pyrimidine (B1254671) isomeric class. Its structure is characterized by two key functional groups attached to the core scaffold: a bromine atom at the C7 position of the thiophene ring and a thiol (or mercapto, -SH) group at the C4 position of the pyrimidine ring.
These two functional groups are of particular strategic importance in synthetic chemistry. The bromine atom at C7 serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions. acs.orgnih.gov The thiol group at C4 is a reactive nucleophile, allowing for modifications like S-alkylation and S-acylation. mdpi.com The presence of these two distinct reactive sites makes this compound a highly valuable intermediate for the construction of complex, multi-substituted thienopyrimidine derivatives, particularly for creating libraries of compounds for high-throughput screening in drug discovery programs. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3BrN2S2 |
|---|---|
Molecular Weight |
247.1 g/mol |
IUPAC Name |
7-bromo-1H-thieno[3,2-d]pyrimidine-4-thione |
InChI |
InChI=1S/C6H3BrN2S2/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10) |
InChI Key |
QEKNJWZOEXOSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=S)N=CN2)Br |
Origin of Product |
United States |
Synthesis and Physicochemical Properties of 7 Bromothieno 3,2 D Pyrimidine 4 Thiol
Synthetic Methodologies
The synthesis of 7-Bromothieno[3,2-d]pyrimidine-4-thiol is not commonly reported as a direct, single-step procedure. Instead, it is typically prepared via a multi-step sequence involving the key intermediate 7-bromo-4-chlorothieno[3,2-d]pyrimidine . A general synthetic pathway is outlined below:
Formation of the Thienopyrimidine Core: The synthesis often begins with a substituted 3-aminothiophene derivative, such as 3-aminothiophene-2-carboxamide. Cyclization of this precursor with formamide (B127407) yields the core structure, thieno[3,2-d]pyrimidin-4(3H)-one. acs.org
Bromination: The thieno[3,2-d]pyrimidin-4(3H)-one is then brominated at the C7 position. This is typically achieved using bromine in acetic acid, which selectively installs the bromine atom on the electron-rich thiophene (B33073) ring to produce 7-bromothieno[3,2-d]pyrimidin-4(3H)-one . nih.govcymitquimica.com
Chlorination: The carbonyl group at the C4 position is converted to a more reactive chloro group. This is accomplished by treating the brominated intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃), yielding the versatile intermediate 7-bromo-4-chlorothieno[3,2-d]pyrimidine . acs.orgnih.gov
Thionation: The final step involves the conversion of the 4-chloro group to a 4-thiol group. This can be achieved through nucleophilic substitution using a sulfur source, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. This reaction displaces the chloride ion to afford the target compound, this compound.
Pyrimidine (B1678525) Ring Annulation Strategies from Thiophene Intermediates
Physicochemical Characteristics
Specific experimental data such as the melting point, solubility, and appearance for this compound are not widely available in the public literature. However, based on its structure and related compounds, it is expected to be a solid at room temperature with limited solubility in water but better solubility in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). The properties of its key precursors are well-documented.
Chemical Reactivity and Derivatization
Reactivity of the Thiol Group (-SH)
The thiol group at the C4 position is nucleophilic and slightly acidic. It can exist in tautomeric equilibrium with its thione form. This functionality allows for several key reactions:
S-Alkylation: The thiol can be readily deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This anion can react with various alkyl halides or other electrophiles to form thioether derivatives. This is a common strategy for attaching side chains to the C4 position.
S-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of thioesters.
Oxidation: The thiol group can be oxidized to form disulfide bridges or further to sulfonic acids, depending on the reaction conditions and the oxidizing agent used.
Palladium-Catalyzed Cross-Coupling Reactions
Reactivity of the Bromo Group (-Br)
The bromine atom at the C7 position of the thiophene (B33073) ring is well-suited for metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for molecular diversification.
Suzuki Coupling: This is one of the most common reactions employed at this position. In the presence of a palladium catalyst and a base, the bromo group can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems at the C7 position. nih.gov This approach is widely used to build libraries of potential kinase inhibitors. acs.orgnih.gov
Heck Coupling: The bromo group can also participate in Heck coupling reactions with alkenes to introduce vinyl substituents. nih.gov
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Stille, Sonogashira, and Buchwald-Hartwig couplings, can also be utilized to further functionalize the C7 position.
The differential reactivity of the thiol and bromo groups allows for selective and sequential functionalization, making this compound a strategic building block in multi-step organic synthesis.
Computational and Theoretical Investigations of 7 Bromothieno 3,2 D Pyrimidine 4 Thiol
Quantum Chemical Studies
Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which are key to predicting chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govdergipark.org.tr For thieno[3,2-d]pyrimidine (B1254671) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G, are employed to optimize the molecular geometry and determine structural parameters. nih.govtandfonline.com These calculations provide data on bond lengths, bond angles, and dihedral angles for the molecule in its ground state, offering a precise three-dimensional picture of its structure. tandfonline.com
Table 1: Illustrative DFT-Calculated Electronic Properties for a Thienopyrimidine Scaffold This table presents representative data typical for this class of compounds, as specific values for 7-Bromothieno[3,2-d]pyrimidine-4-thiol are not publicly available.
| Parameter | Representative Value | Significance |
| Total Energy (a.u.) | -2150 | Indicates the stability of the molecule's electronic ground state. |
| Dipole Moment (Debye) | 3.5 D | Reflects the charge distribution and polarity of the molecule. |
| Ionization Potential (eV) | 6.8 | Energy required to remove an electron; relates to electron-donating ability. |
| Electron Affinity (eV) | 2.1 | Energy released when an electron is added; relates to electron-accepting ability. |
| Chemical Hardness (η) | 2.35 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 0.42 | The reciprocal of hardness; indicates higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electron density, typically color-coded so that electron-rich areas (negative potential, prone to electrophilic attack) are shown in red, and electron-poor regions (positive potential, prone to nucleophilic attack) are in blue. Green and yellow areas represent neutral or less charged regions. nih.gov
For this compound, an MEP analysis would be expected to reveal:
Negative Potential: Concentrated around the nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic sulfur atom of the thiol group, due to the high electronegativity and lone pairs of electrons on these atoms. These sites represent likely points for hydrogen bond acceptance and interactions with positively charged residues in a biological target.
Positive Potential: Located around the hydrogen atom of the thiol group, making it a potential hydrogen bond donor. A region of positive potential, known as a σ-hole, may also be present on the bromine atom, enabling it to act as a halogen bond donor. nih.gov
Neutral/Hydrophobic Regions: The fused thiophene (B33073) ring and the carbon backbone would likely show green or yellow coloration, indicating regions suitable for hydrophobic or van der Waals interactions. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The distribution of these orbitals across the molecule indicates the most probable sites for reaction. sapub.org
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. In contrast, a large gap implies higher stability. tandfonline.com For thienopyrimidine derivatives, the introduction of substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and biological activity. rsc.orgacs.org
Table 2: Illustrative Frontier Molecular Orbital Parameters for a Thienopyrimidine Scaffold This table presents representative data typical for this class of compounds, as specific values for this compound are not publicly available.
| Parameter | Representative Value (eV) | Significance |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; indicates electron-donating capability. |
| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.7 | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |
Molecular Modeling and Dynamics Simulations
While quantum chemical studies describe the intrinsic properties of a molecule, molecular modeling and dynamics simulations are used to predict how it will interact with complex biological systems, such as protein targets.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. nih.govresearchgate.net The thieno[3,2-d]pyrimidine scaffold is a well-established "hinge-binder" in many protein kinases, where the nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with backbone residues in the hinge region of the ATP-binding site. mdpi.comnih.govacs.org This scaffold has been successfully utilized to design potent inhibitors for targets such as PI3Kα, FAK, and ATR kinase. mdpi.combohrium.comnih.govnih.govnih.govrsc.org
For this compound, a docking study would aim to predict its binding mode within a relevant protein target. The key functional groups would be expected to form specific interactions:
Hydrogen Bonds: The pyrimidine nitrogens are prime candidates for acting as hydrogen bond acceptors with hinge-region amino acids like Valine or Alanine. mdpi.com The thiol group (-SH) could serve as a hydrogen bond donor.
Halogen Bonds: The bromine at position 7 can form halogen bonds with electron-rich atoms (like oxygen or sulfur) in the protein's active site, an interaction known to enhance binding affinity.
Hydrophobic Interactions: The fused aromatic ring system provides a surface for hydrophobic and π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan in the binding pocket. researchgate.net
Molecular docking studies on related thieno[3,2-d]pyrimidine derivatives targeting DNA gyrase have shown key interactions with residues like THR165 and ASN46, demonstrating the scaffold's versatility. researchgate.netresearchgate.net
Table 3: Predicted Ligand-Target Interactions for this compound in a Kinase Active Site This table is a hypothetical representation of potential interactions based on the compound's structure and known binding modes of related inhibitors.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
| Pyrimidine N1/N3 | Hydrogen Bond (Acceptor) | Valine, Alanine (Hinge Region) |
| Thiol (-SH) | Hydrogen Bond (Donor) | Aspartate, Glutamate |
| Thiophene Sulfur | π-Sulfur Interaction | Phenylalanine, Tyrosine |
| Fused Aromatic Core | Hydrophobic / π-π Stacking | Leucine, Isoleucine, Phenylalanine |
| 7-Bromo | Halogen Bond | Carbonyl Oxygen (Backbone), Serine |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, identifying the lowest energy conformation (the most stable shape) is crucial, as this is often the "bioactive conformation" that binds to a biological target. nih.gov
For this compound, conformational flexibility is limited due to the rigid fused ring system. However, two key aspects would be investigated:
Tautomerism: The molecule can exist in two tautomeric forms: the thiol form (containing a C-SH group) and the thione form (containing a C=S and N-H group). Quantum chemical calculations can determine the relative energies of these two forms to predict which is more stable and therefore more populated under physiological conditions. The thione tautomer of a related compound, thieno[3,4-d]pyrimidin-4(3H)-thione, has been shown to be a promising photosensitizer. rsc.org
Rotation of the Thiol Group: The orientation of the hydrogen atom of the thiol group can be subject to rotation. While the energy barrier for this rotation is typically low, its preferred orientation can influence its ability to act as a hydrogen bond donor in a constrained active site.
Understanding the conformational preferences and the relative stability of tautomers is essential for accurate molecular docking and for designing derivatives with improved target affinity and pharmacokinetic properties. nih.gov
Molecular Dynamics Simulation for Dynamic Behavior and Stability of Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can predict how the molecule interacts with a biological target, such as an enzyme's active site, and assess the stability of these interactions.
Studies on various thienopyrimidine derivatives have utilized MD simulations to validate docking poses and understand the dynamic behavior of ligand-receptor complexes. For instance, MD simulations of thieno[2,3-d]pyrimidine (B153573) derivatives targeting VEGFR-2 kinase revealed that stable hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, confirming a stable binding mode. rsc.orgnih.gov Similarly, a 50-nanosecond simulation for a thieno[3,4-d]pyrimidine (B1628787) inhibitor of HIV-1 Reverse Transcriptase showed the formation of stable hydrogen bonds with key residues, indicating the compound's stable conformation within the binding pocket. nih.gov
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches have become indispensable for elucidating the SAR of thieno[3,2-d]pyrimidine derivatives, enabling researchers to predict the activity of new molecules before their synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors.
Several 2D and 3D-QSAR studies have been successfully applied to series of thieno[3,2-d]pyrimidine derivatives to guide the design of more potent compounds. For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on thieno[3,2-d]pyrimidines as phosphodiesterase IV (PDE IV) inhibitors yielded statistically significant models with good predictive power. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties would increase or decrease the compound's activity. Such studies provide a quantitative framework for optimizing the scaffold. For instance, a QSAR study on thieno[3,2-d]pyrimidin-4-one derivatives indicated that the electronic nature of substituents had a positive influence on antihyperlipaemic activity, while steric and lipophilic factors were less significant.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is established, it can be used as a 3D query in virtual screening to search large chemical databases for novel compounds that match the model and are therefore likely to be active.
This approach has been effectively used for scaffolds related to thieno[3,2-d]pyrimidine. For example, a common pharmacophore was developed for thieno[3,2-d]pyrimidine-based phosphodiesterase inhibitors, which was then used to design new, potent, and selective compounds. In another study, a combinatorial virtual screening approach was used to identify novel thieno[2,3-d]pyrimidine analogs as KRAS G12D inhibitors. researchgate.netnih.gov This process involves creating a large virtual library of compounds based on the core scaffold and then docking them into the target's binding site to prioritize candidates for synthesis. researchgate.net
For this compound, a pharmacophore model targeting a specific protein (e.g., a kinase) would likely include features such as a hydrogen bond acceptor (from the pyrimidine nitrogens), a hydrogen bond donor/acceptor (from the 4-thiol group), and an aromatic/hydrophobic feature (from the fused ring system). The 7-bromo substituent could contribute via halogen bonding or by influencing the electronic properties of the aromatic system.
Role As a Versatile Chemical Scaffold and Advanced Research Directions
Rational Design and Synthesis of Functionalized Thienopyrimidine Derivatives
The inherent reactivity of the 7-bromothieno[3,2-d]pyrimidine-4-thiol core enables a systematic approach to the synthesis of functionalized derivatives. The presence of distinct reactive sites—the thiol, the bromo group, and the pyrimidine (B1678525) nitrogen atoms—allows for selective modifications to build extensive chemical libraries.
Design Principles for Diverse Chemical Libraries
The design of chemical libraries based on the thieno[3,2-d]pyrimidine (B1254671) scaffold is guided by the goal of systematically exploring the structure-activity relationships (SAR) that govern biological activity. Key design principles include the introduction of a wide range of functional groups to probe interactions with biological targets. These modifications aim to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug-likeness. grafiati.com
Common synthetic strategies employed for the diversification of this scaffold include:
Nucleophilic Aromatic Substitution (SNAr): The thiol group at the C4 position can be readily displaced by various nucleophiles, such as amines, to introduce a diverse array of substituents. This reaction is a cornerstone for creating libraries of 4-amino-thieno[3,2-d]pyrimidines. nih.govmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C7 position serves as a versatile handle for introducing aryl, heteroaryl, or alkyl groups via reactions like Suzuki or Heck couplings. This allows for the exploration of steric and electronic effects in the region of the thiophene (B33073) ring. nih.gov
Alkylation and Acylation: The thiol group can be S-alkylated or S-acylated to introduce different side chains, while the nitrogen atoms in the pyrimidine ring can be N-alkylated to further expand the chemical diversity of the library. mdpi.comresearchgate.net
These synthetic approaches enable the creation of large, focused libraries of compounds where specific regions of the molecule are systematically varied to optimize biological activity against a chosen target. nih.gov
Scaffold-Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while retaining the original biological activity. nih.govmdpi.com This approach is often used to discover novel intellectual property, improve pharmacokinetic properties, or circumvent toxicity issues associated with the original scaffold. unica.it For the thieno[3,2-d]pyrimidine core, scaffold hopping could involve its replacement with other fused heterocyclic systems like furano[2,3-d]pyrimidines or quinazolines. unica.itnih.gov
Bioisosteric replacement is a related concept where one functional group or atom is exchanged for another with similar physical or chemical properties, with the goal of enhancing the compound's biological activity or ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov In the context of thieno[3,2-d]pyrimidine derivatives, a classic example is the replacement of the thiophene ring with a furan (B31954) ring, which can alter the electronic properties and metabolic stability of the molecule while potentially maintaining the key interactions with the target protein. researchgate.netresearchgate.net Another example is the isosteric replacement of a chlorine atom with a methyl group at the C5 position of the thiophene ring, which has been shown to retain the inhibitory activity against certain enzymes. nih.gov
These strategies are instrumental in rationally modifying a hit compound derived from the this compound scaffold to generate new lead therapeutic agents with improved properties. unica.it
Mechanistic Probes in Biomolecular Systems
Derivatives of this compound serve as valuable tools for investigating complex biological systems. By designing molecules that can selectively interact with specific biomolecules, researchers can elucidate the mechanisms of enzyme function and identify new therapeutic targets.
Investigation of Enzyme Inhibition Mechanisms
The thieno[3,2-d]pyrimidine scaffold has been identified as a core component of numerous enzyme inhibitors. These compounds have shown activity against a range of enzyme classes, including kinases, NTPDases, and tubulin. nih.govnih.govnih.gov Mechanistic studies often involve evaluating the inhibitory concentration (IC₅₀) of a series of derivatives to understand how different functional groups contribute to binding affinity and inhibitory potency.
For instance, various thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These studies have revealed that modifications at both the C4 and C7 positions of the scaffold can lead to potent and selective inhibition of different h-NTPDase isoforms. nih.gov
| Compound | Target Isoform | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine | h-NTPDase1 | 0.62 ± 0.02 | Selective for h-NTPDase1 |
| Compound 4d (structure not specified) | h-NTPDase2 | 0.33 ± 0.09 | Potent inhibitor of h-NTPDase2 |
| Compound 4c (structure not specified) | h-NTPDase3 | 0.13 ± 0.06 | Selective for h-NTPDase3 |
| Compound 3b (structure not specified) | h-NTPDase8 | 0.32 ± 0.10 | Selective for h-NTPDase8 |
Data sourced from a study on thieno[3,2-d]pyrimidine derivatives as selective h-NTPDase inhibitors. nih.gov
Similarly, thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.govnih.gov Mechanistic studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govnih.gov The antiproliferative activity of these compounds is often evaluated against various cancer cell lines, providing insights into their potential therapeutic applications.
| Target | Cell Line | IC₅₀ |
|---|---|---|
| EGFRL858R/T790M Kinase | - | 13 nM |
| H1975 (NSCLC) | - | 0.087 µM |
Data for a promising thieno[3,2-d]pyrimidine derivative (B1) from a study on EGFR inhibitors. nih.gov
These examples highlight how derivatives from the thieno[3,2-d]pyrimidine scaffold can be used to probe the function of specific enzymes and dissect their roles in cellular pathways.
Methodologies for Target Identification Using Chemical Probes
A key challenge in drug discovery is identifying the specific biological target(s) of a bioactive compound. Chemical probes, which are typically modified versions of the active molecule, are instrumental in this process. chemicalprobes.org A common strategy involves attaching a reporter tag, such as biotin (B1667282), to the thieno[3,2-d]pyrimidine scaffold via a linker. nih.gov The position of this linker is crucial and should be chosen at a site that does not interfere with the compound's binding to its target protein. nih.gov
The general workflow for target identification using a biotinylated thieno[3,2-d]pyrimidine probe would be as follows:
Probe Synthesis: A derivative of this compound is synthesized with a linker arm, often at a position determined by SAR studies to be non-essential for activity. A biotin molecule is then conjugated to this linker.
Target Fishing: The biotinylated probe is incubated with a cell lysate or tissue homogenate. The probe will bind to its target protein(s).
Affinity Purification: The probe-protein complexes are captured using streptavidin-coated beads, which have a high affinity for biotin.
Protein Identification: After washing away non-specifically bound proteins, the target proteins are eluted from the beads and identified using techniques such as mass spectrometry. nih.gov
This chemical proteomics approach allows for the unbiased identification of the molecular targets of a novel thieno[3,2-d]pyrimidine-based compound, thereby elucidating its mechanism of action and providing a foundation for further therapeutic development. nih.gov
Applications in Chemical Biology
The versatility of the this compound scaffold extends its utility into the broader field of chemical biology. Derivatives of this compound can be employed as chemical tools to modulate and study cellular processes. For example, the development of potent and selective enzyme inhibitors from this scaffold allows for the investigation of the physiological roles of these enzymes in health and disease. nih.govnih.gov
Furthermore, by functionalizing the scaffold with fluorescent dyes or photoaffinity labels, researchers can create probes for cellular imaging and for mapping drug-target interactions within a native biological context. The fluorescent properties of some benzothieno[3,2-d]pyrimidine derivatives have been explored for their potential in imaging cancer cells that overexpress certain enzymes like cyclooxygenase-2 (COX-2). mdpi.com This highlights the potential for developing thieno[3,2-d]pyrimidine-based probes for diagnostic and research applications in chemical biology.
Development of Chemical Tools for Biological Pathway Interrogation
Derivatives of this compound are valuable as chemical tools or probes to investigate complex biological pathways. By modifying the core structure, researchers can develop selective inhibitors for specific enzymes, such as protein kinases, allowing for the detailed study of their roles in cellular signaling cascades. nih.gov
For instance, a series of N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine derivatives have been synthesized and identified as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis. nih.gov One of the most potent compounds in this series serves as a chemical probe to explore the function of this enzyme under various physiological conditions, which is crucial for understanding mycobacterial energy metabolism and developing new tuberculosis therapies. nih.gov The development of such specific molecular probes is essential for dissecting the intricate networks of biological systems and identifying potential new drug targets. nih.govrsc.org
Below is a table summarizing examples of thieno[3,2-d]pyrimidine derivatives used as chemical tools:
| Derivative Class | Biological Target | Pathway Interrogated |
| N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines | Serine/Threonine Kinases | Cellular signaling and proliferation |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amines | Cytochrome bd Oxidase | Mycobacterial energy metabolism |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | ATR Kinase and PIKK family | DNA damage response and cancer therapy |
In silico Screening for Potential Lead Compound Identification
In silico screening, or virtual screening, has become a pivotal tool in modern drug discovery for the rapid and cost-effective identification of potential lead compounds from large chemical libraries. researchgate.net This computational approach utilizes molecular docking and pharmacophore modeling to predict the binding affinity and interaction of small molecules with a biological target. researchgate.netnih.govmdpi.com The thieno[3,2-d]pyrimidine scaffold is frequently employed in such virtual screening campaigns due to its versatile binding capabilities. nih.govbohrium.com
In one study, a virtual screening protocol that combined a similarity search with pharmacophore modeling was used to screen a large compound library to find new inhibitors of the ABCC1 transport protein. nih.gov This effort led to the identification of a thienopyrimidine derivative as a moderately potent, competitive inhibitor. nih.gov Further testing revealed that this compound also inhibited ABCB1 and ABCG2, making it a valuable lead for developing multi-drug resistance reversal agents in cancer therapy. nih.gov
Molecular docking studies have been instrumental in understanding the structure-activity relationships of thieno[3,2-d]pyrimidine derivatives. For example, docking simulations of novel derivatives against Focal Adhesion Kinase (FAK) revealed key binding interactions and helped rationalize the observed inhibitory activities. bohrium.comnih.gov Similarly, in silico studies on thieno[3,2-d]pyrimidine derivatives as potential antimicrobial agents targeting the DNA gyrase B subunit have identified compounds with excellent binding affinities and key interactions with critical residues like THR165 and ASN46. researchgate.net
The following table presents a summary of in silico screening studies involving the thieno[3,2-d]pyrimidine scaffold:
| Biological Target | Screening Method | Key Findings |
| Focal Adhesion Kinase (FAK) | Molecular Docking | Identification of key binding interactions and rationalization of inhibitory activity. bohrium.comnih.gov |
| DNA Gyrase B Subunit | Molecular Docking | Discovery of potent inhibitors with strong binding affinities and interactions with THR165 and ASN46. researchgate.net |
| ABCC1, ABCB1, ABCG2 | Similarity Search & Pharmacophore Modeling | Identification of a multi-target inhibitor for reversing multi-drug resistance. nih.gov |
| Janus Kinase 2 (JAK2) | Target Prediction & Molecular Docking | Indicated a high affinity of a thienopyrimidine derivative for JAK2, with marked cytotoxic activity against the HepG-2 cell line. mdpi.com |
Future Research Avenues and Emergent Applications in Synthetic Chemistry
The this compound scaffold continues to be a fertile ground for future research and novel applications in synthetic chemistry. The presence of the bromo and thiol groups allows for a wide array of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, enabling the synthesis of diverse and complex molecules. nih.gov
Future synthetic efforts are likely to focus on developing more efficient and environmentally friendly methods for the synthesis and functionalization of the thieno[3,2-d]pyrimidine core. nih.gov This includes the exploration of novel catalytic systems and one-pot reaction sequences to streamline the synthesis of compound libraries for high-throughput screening. researchgate.net
Emerging applications for this scaffold in synthetic chemistry may include its use as a building block for the construction of novel materials with interesting photophysical or electronic properties. The fused aromatic system of the thieno[3,2-d]pyrimidine core suggests potential for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the development of new synthetic methodologies will facilitate the creation of more sophisticated molecular probes and therapeutic agents. ekb.eg For instance, the synthesis of conformationally restricted analogues of biologically active compounds can provide valuable insights into their bioactive conformations and lead to the design of more potent and selective drugs. nih.gov The versatility of the this compound scaffold ensures its continued importance in both medicinal and materials chemistry research.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include the thieno-pyrimidine backbone (δ 6.5–8.5 ppm for aromatic protons) and the thiol proton (δ ~3.5 ppm, though often broad due to exchange). DMSO-d₆ is preferred for solubility and stabilizing thiol tautomers .
- LC-MS : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., m/z 273 for C₆H₄BrN₂S₂). Fragmentation patterns help confirm bromine isotope signatures (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- FT-IR : S-H stretches (~2550 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .
How can computational chemistry aid in predicting the reactivity or biological activity of this compound?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic regions, such as the sulfur atom and bromine-substituted carbon, guiding functionalization strategies . Molecular docking (AutoDock Vina) against targets like tyrosine kinases reveals binding affinities, with the thiol group forming hydrogen bonds to catalytic lysine residues. QSAR models using Hammett constants (σ) for substituents on the pyrimidine ring correlate electronic effects with inhibitory potency .
What strategies resolve contradictions in synthetic yields reported across studies?
Advanced Research Question
Discrepancies often arise from bromination efficiency or thiol oxidation. To address this:
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., bromine incorporation vs. cyclization) .
- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using response surface methodology. For example, a 2³ factorial design revealed that NBS concentration >1.5 equiv. decreases yield due to dimerization .
- Cross-Validation : Reproduce literature methods with controlled atmospheric conditions (e.g., argon for thiol stability) and compare with alternative routes (e.g., Suzuki coupling for aryl substitutions) .
How does the electronic nature of substituents influence the compound’s utility in medicinal chemistry?
Advanced Research Question
Electron-withdrawing groups (e.g., -Br) enhance electrophilicity, making the compound a scaffold for nucleophilic aromatic substitution. For instance, replacing the 7-bromo group with -NH₂ increases solubility but reduces kinase inhibition efficacy by 40% (IC₅₀ shift from 12 nM to 20 nM) . Thiol oxidation to disulfides can be mitigated by methylthio (-SMe) or tert-butylthio (-StBu) protecting groups, balancing stability and reactivity .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Scale-up issues include:
- Exothermic Reactions : Bromination requires precise temperature control (jacketed reactors) to prevent runaway exotherms .
- Thiol Handling : Use continuous-flow reactors under inert gas to minimize oxidation.
- Cost-Efficiency : Replace Pd catalysts with cheaper alternatives (e.g., CuI for Ullmann couplings) without compromising yield .
How can researchers validate the biological activity of derivatives in kinase inhibition assays?
Advanced Research Question
- Enzyme Assays : Use recombinant kinases (e.g., EGFR or JAK2) with ADP-Glo™ kits to measure IC₅₀ values. Pre-incubate compounds with DTT to reduce disulfide formation .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HCT-116) and compare with normal cells (e.g., HEK293). Western blotting for phosphorylated targets confirms mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
